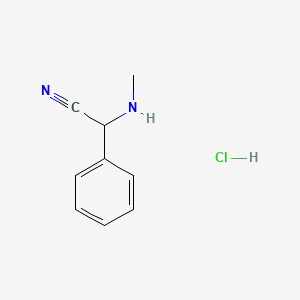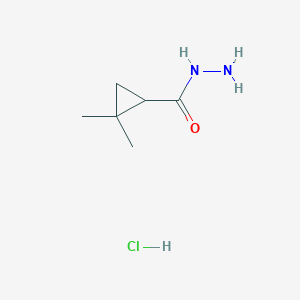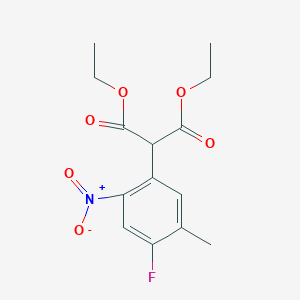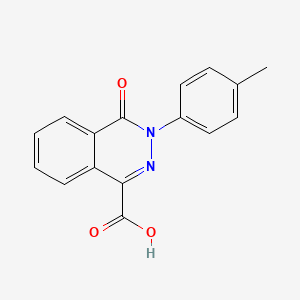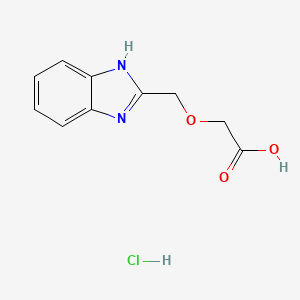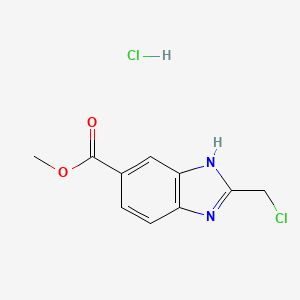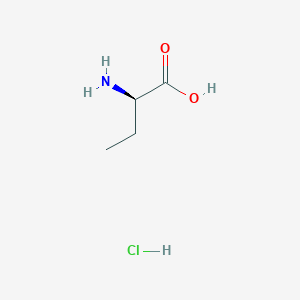
D-Homoalanine chlorhydrate
Vue d'ensemble
Description
D-Homoalanine hcl is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Homoalanine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Homoalanine hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des azidopeptides
D-Homoalanine chlorhydrate : est utilisé dans la synthèse des azidopeptides, qui sont importants en chimie peptidique. L'introduction de groupes azido dans les peptides permet des réactions de chimie click subséquentes, permettant la création de structures peptidiques complexes .
Chimie Click
Le groupe azido de This compound peut participer aux réactions de cycloaddition dipolaire-1,3 de Huisgen catalysées par le Cu(I). Cette approche de la chimie click est largement utilisée pour l'assemblage modulaire de peptides contenant du triazole, qui ont des applications dans la conception et le développement de médicaments .
Mimétisme de la liaison peptidique
L'incorporation de This compound dans les peptides peut aboutir à des structures où le cycle 1,2,3-triazole mime la liaison peptidique. Cela a des implications pour la conception de thérapeutiques à base de peptides et l'étude des interactions protéine-protéine .
Induction de structures secondaires
L'utilisation de This compound dans les peptides peut induire la formation de structures secondaires telles que les β-tours et les α-hélices. Ceci est crucial pour l'étude du repliement des protéines et pour la conception de peptides ayant des activités biologiques spécifiques .
Ligature de Staudinger
This compound : peut être utilisé dans une variante de la ligature de Staudinger, une technique de bioconjugaison qui permet la synthèse de peptides et de protéines sans avoir besoin de groupes protecteurs. Cette méthode est précieuse pour la préparation de peptides et de protéines bioactifs avec des conformations naturelles .
Génération d'aptamères L-ARN
This compound : peut être utilisé pour générer des aptamères L-ARN pour l'L-acide aminé correspondant. Cette application est significative dans le domaine de la reconnaissance moléculaire et du développement de biosenseurs .
Incorporation dans la paroi cellulaire bactérienne
Les D-acides aminés non naturels comme This compound peuvent être fournis aux cellules bactériennes pour être incorporés dans leurs parois cellulaires. Ceci a des applications potentielles dans l'étude de la croissance bactérienne et le développement de nouveaux antibiotiques .
Chimie des protéines et cyclisations
Le groupe azido dans This compound est également utile pour les cyclisations en chimie des protéines, ce qui peut conduire à la formation de peptides cycliques avec une stabilité et une activité biologique accrues .
Mécanisme D'action
Target of Action
D-Homoalanine hydrochloride is a biochemical used in proteomics research . .
Biochemical Pathways
D-Homoalanine hydrochloride may be involved in several biochemical pathways. For instance, it has been reported that D-amino acids can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase. Malonate is then converted into malonyl-CoA and enters fatty acid biosynthesis . .
Analyse Biochimique
Biochemical Properties
D-Homoalanine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. One notable interaction is with glutamate dehydrogenase, an enzyme involved in amino acid metabolism. D-Homoalanine hydrochloride can alter the substrate specificity of this enzyme, enhancing its activity towards certain substrates . Additionally, it has been used to generate L-RNA aptamers, which are valuable tools in molecular biology .
Cellular Effects
D-Homoalanine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, D-Homoalanine hydrochloride can be incorporated into cell walls, affecting their structure and function . In mammalian cells, it has been observed to impact protein synthesis by incorporating into newly synthesized proteins, thereby altering their function and stability .
Molecular Mechanism
The molecular mechanism of D-Homoalanine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, modulating their activity. For example, D-Homoalanine hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Homoalanine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Homoalanine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to D-Homoalanine hydrochloride in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of D-Homoalanine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of D-Homoalanine hydrochloride have been associated with neurotoxic effects in animal studies . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
D-Homoalanine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway involves its conversion to L-homoalanine, which is a precursor for the synthesis of several important pharmaceuticals . The compound also interacts with enzymes such as threonine dehydratase and glutamate dehydrogenase, influencing their activity and the overall metabolic network .
Transport and Distribution
Within cells and tissues, D-Homoalanine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
D-Homoalanine hydrochloride exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, D-Homoalanine hydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can influence protein synthesis and metabolic processes .
Propriétés
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


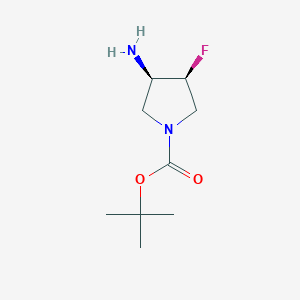
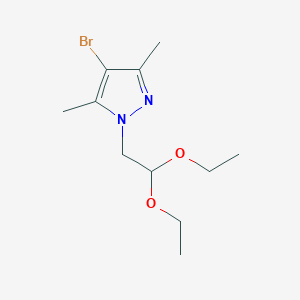
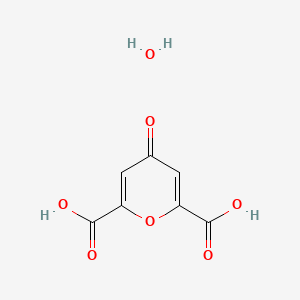
![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
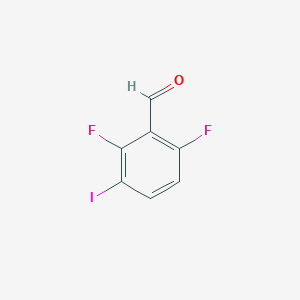
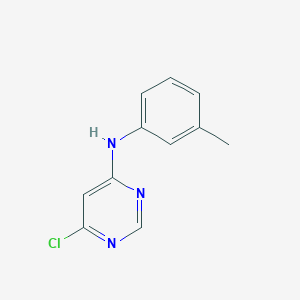
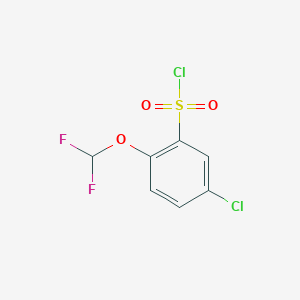
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
